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Compound of Interest

Compound Name: N-Methylcorydaldine

Cat. No.: B1206698

Introduction

N-Methylcorydaldine, with the chemical formula C12H1sNOs and a molecular weight of
approximately 221.25 g/mol , is an isoquinolone alkaloid found in various plant species.[1] Its
structure, 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, is characterized by a
dihydroisoquinolin-1-one core with two methoxy groups on the aromatic ring and a methyl
group on the nitrogen atom.[1] The structural elucidation and confirmation of N-
Methylcorydaldine rely heavily on advanced spectroscopic techniques, primarily Nuclear
Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide
provides an in-depth analysis of the expected and reported spectroscopic data for N-
Methylcorydaldine, along with detailed experimental protocols for researchers, scientists, and
professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and assigned NMR dataset for N-Methylcorydaldine is
not readily available in the searched databases, the expected chemical shifts can be predicted
based on its known structure. These predictions are invaluable for researchers working on the
isolation or synthesis of this compound.

Expected *H-NMR Data

The proton NMR spectrum of N-Methylcorydaldine is expected to show distinct signals
corresponding to the aromatic protons, the methylene protons of the dihydroisoquinoline core,
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the N-methyl protons, and the methoxy protons.

Expected Chemical

Proton Type Shift (ppm) Multiplicity Integration
Aromatic (H-5, H-8) 6.5-75 Singlet (each) 1H (each)
Methylene (H-3) ~3.5 Triplet 2H
Methylene (H-4) ~2.8 Triplet 2H
N-Methyl (N-CHs) ~3.1 Singlet 3H
Methoxy (C6-OCHs3) ~3.9 Singlet 3H
Methoxy (C7-OCHs) ~3.9 Singlet 3H

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.
The two methoxy groups and two aromatic protons may have slightly different chemical shifts.

Expected *C-NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of N-
Methylcorydaldine.

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=0) 160 - 170

Aromatic Quaternary (C-6, C-7, C-4a, C-8a) 120 - 150

Aromatic CH (C-5, C-8) 105 - 115

Methylene (C-3) ~40-50

Methylene (C-4) ~25-35

N-Methyl (N-CHs) ~35-45

Methoxy (OCHs) ~55-60
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Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and
fragmentation pattern of N-Methylcorydaldine, aiding in its identification and structural
confirmation.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides a highly accurate mass measurement, which can
be used to determine the elemental composition of the molecule.

Parameter Value Reference
Molecular Formula C12H15NOs3 [1]
Calculated Exact Mass 221.1052 [2]
Observed [M+H]* 222.1125 [2]

Tandem Mass Spectrometry (MS/MS) Fragmentation
Data

Tandem MS (MS/MS) experiments on the [M+H]* precursor ion provide characteristic fragment
ions that are indicative of the molecule's structure.

Precursor lon (m/z) Fragment lons (m/z) Reference

165.0894, 150.0667,
222.1125 2]
133.0632, 105.0696

Experimental Protocols
NMR Spectroscopy

A general protocol for acquiring NMR spectra of isoquinoline alkaloids like N-
Methylcorydaldine is as follows:
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD). The choice of solvent can affect
the chemical shifts.[3]

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for data
acquisition.[3]

e 1H-NMR Acquisition:

o Acquire a standard one-dimensional *H-NMR spectrum.

o Reference the chemical shifts to the residual solvent peak (e.g., CDCls at 7.26 ppm).[3]
e 1BC-NMR Acquisition:

o Acquire a proton-decoupled 13C-NMR spectrum.

o Reference the chemical shifts to the solvent peak (e.g., CDCIs at 77.0 ppm).[3]
e 2D NMR Experiments (for full structural elucidation):

o COSY (Correlation Spectroscopy): To establish proton-proton correlations.

o HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton
correlations, which is crucial for assigning quaternary carbons and piecing together the
molecular structure.

Mass Spectrometry

A typical protocol for LC-MS analysis of N-Methylcorydaldine is outlined below:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Liquid Chromatography (LC):
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o Column: Use a C18 reversed-phase column (e.g., Agilent SB-Aq 2.1x50mm 1.8 micron).

[2]

o Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of
formic acid (e.g., 0.1%) to promote protonation.

o Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

e Mass Spectrometry (MS):

o lonization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for
alkaloids.[2]

o Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight
(QTOF) or Orbitrap is preferred for accurate mass measurements.[2]

o Data Acquisition:

» Full Scan MS: Acquire data over a mass range that includes the expected molecular ion
(e.g., m/z 100-500).

» Tandem MS (MS/MS): Select the [M+H]* ion of N-Methylcorydaldine (m/z 222.11) for
collision-induced dissociation (CID) to generate fragment ions. The collision energy can
be varied (e.g., 10-40 eV) to optimize fragmentation.[2]

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
a natural product like N-Methylcorydaldine.
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Caption: Workflow for the spectroscopic analysis of N-Methylcorydaldine.
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Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of N-Methylcorydaldine in the mass spectrometer can provide valuable
structural information. The following diagram proposes a logical fragmentation pathway based
on the observed fragment ions.

- C2HsNO

m/z 165.0894

m/z 150.0667

Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation pathway for N-Methylcorydaldine.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for
the unambiguous identification and structural characterization of N-Methylcorydaldine. While
a publicly archived, fully assigned NMR spectrum remains to be consolidated, the predictive
data and established methodologies outlined in this guide offer a robust framework for
researchers. The provided MS data and fragmentation patterns are key identifiers for this
molecule. Adherence to the detailed experimental protocols will ensure high-quality,
reproducible data, facilitating further research into the biological activities and potential
therapeutic applications of this isoquinolone alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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